8-Aminooctanoic acid hydrochloride
Overview
Description
8-Aminooctanoic acid is an omega-amino fatty acid that is octanoic acid which carries an amino group at position 8 . It is involved in the preparation of lactams using enzyme-catalyzed aminolysis . It is recommended for use in laboratory chemicals .
Synthesis Analysis
8-Aminooctanoic acid is involved in the preparation of lactams using enzyme-catalyzed aminolysis. It was prepared from methyl 8-aminooctanoate with 10% Pd/C by stirring in water for 2h at 177°C .
Molecular Structure Analysis
The molecular formula of 8-Aminooctanoic acid is C8H17NO2 . The average mass is 159.226 Da and the monoisotopic mass is 159.125931 Da .
Chemical Reactions Analysis
8-Aminooctanoic acid is involved in the preparation of lactams using enzyme-catalyzed aminolysis .
Physical And Chemical Properties Analysis
8-Aminooctanoic acid has a molecular weight of 159.23 . The density is 1.0±0.1 g/cm3, the boiling point is 286.0±23.0 °C at 760 mmHg, and the melting point is 194 °C (dec.) (lit.) .
Scientific Research Applications
Melanoma Imaging and Targeting
8-Aminooctanoic acid hydrochloride: has been utilized in the development of radiolabeled peptides for melanoma targeting and imaging. The introduction of an 8-Aminooctanoic Acid linker to peptides has shown to enhance the uptake of 99mTc-labeled lactam bridge–cyclized α-MSH peptide in melanoma cells . This application is significant in the field of nuclear medicine, providing a potential pathway for metastatic melanoma detection.
Enzyme Catalyzed Aminolysis
This compound plays a crucial role in the preparation of lactams through enzyme-catalyzed aminolysis . Lactams are a crucial class of compounds in the pharmaceutical industry, often serving as building blocks for various drugs. The ability to synthesize them efficiently is of great importance for medicinal chemistry.
Peptide Modification
The acid is involved in modifying peptides, which can alter their properties such as stability, affinity, and selectivity for receptors . This is particularly useful in drug development, where peptide-based therapeutics require optimization for clinical use.
Linker in Bioconjugation
As a linker, 8-Aminooctanoic acid hydrochloride can be used to attach various molecules to peptides or proteins, enhancing their therapeutic potential or diagnostic capabilities . This application is vital in the creation of targeted therapies and diagnostic agents.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
8-Aminooctanoic acid has been used in research for melanoma detection . The high melanoma uptake and fast urinary clearance of 99mTc (EDDA)-HYNIC-AocNle-CycMSH hex, a derivative of 8-Aminooctanoic acid, highlighted its potential for metastatic melanoma detection in the future . Another study suggests a method for producing amino acids by reacting halogenated carboxylic acid ester (haloacid esters) with a metal cyanate in the presence of an alcohol .
Mechanism of Action
Target of Action
8-Aminooctanoic acid hydrochloride is primarily used in the synthesis of Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate, also known as SNAC . SNAC is an oral absorption enhancer . The primary target of 8-Aminooctanoic acid hydrochloride is therefore the enhancement of oral absorption of certain compounds .
Mode of Action
It is known that it enhances the permeability of certain compounds, allowing them to be more readily absorbed when administered orally . This is achieved through its interaction with the compounds it is designed to enhance, such as Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate .
Biochemical Pathways
The biochemical pathways affected by 8-Aminooctanoic acid hydrochloride are those involved in the absorption of compounds in the gastrointestinal tract . By enhancing the permeability of these compounds, 8-Aminooctanoic acid hydrochloride can influence their absorption and thus their downstream effects .
Pharmacokinetics
Its role as an absorption enhancer suggests that it may influence the adme (absorption, distribution, metabolism, and excretion) properties of the compounds it is designed to enhance
Result of Action
The primary result of the action of 8-Aminooctanoic acid hydrochloride is the enhanced oral absorption of certain compounds . This can lead to increased bioavailability of these compounds, potentially improving their efficacy .
Action Environment
The action of 8-Aminooctanoic acid hydrochloride is influenced by the environment in which it is administered. As an oral absorption enhancer, its efficacy may be affected by factors such as the pH of the stomach, the presence of other compounds in the gastrointestinal tract, and the overall health of the gastrointestinal system .
properties
IUPAC Name |
8-aminooctanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c9-7-5-3-1-2-4-6-8(10)11;/h1-7,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHYVVMODWLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591055 | |
Record name | 8-Aminooctanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminooctanoic acid hydrochloride | |
CAS RN |
27991-81-7 | |
Record name | 8-Aminooctanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-aminooctanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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